Product packaging for 4-Methoxyequilenin(Cat. No.:CAS No. 116506-50-4)

4-Methoxyequilenin

Cat. No.: B038872
CAS No.: 116506-50-4
M. Wt: 296.4 g/mol
InChI Key: GOBGQKKPBROPRC-KXBFYZLASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxyequilenin is a synthetically modified steroidal estrogen, derived from the equine estrogen equilenin, which serves as a valuable biochemical tool for investigating estrogen receptor (ER) signaling pathways. Its primary research value lies in its well-characterized role as a potent agonist for both estrogen receptor subtypes (ERα and ERβ), making it an essential compound for studying receptor binding affinity, transcriptional activation, and the downstream genomic effects of estrogenic compounds. Researchers utilize this compound in various applications, including the development of in vitro bioassays to screen for estrogenic activity in environmental samples, the study of hormone-dependent cancer cell proliferation (e.g., in breast cancer models), and the exploration of estrogen's effects on bone metabolism and neurological function. Its mechanism of action involves passive diffusion into the cell, high-affinity binding to the ligand-binding domain of the ER, subsequent receptor dimerization, and recruitment of co-regulatory proteins to estrogen response elements (EREs) on DNA, thereby modulating the transcription of target genes. This compound offers a stable and potent reference standard for calibrating assays and provides a critical tool for elucidating the complex mechanisms of steroidal hormones and the development of novel Selective Estrogen Receptor Modulators (SERMs).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O3 B038872 4-Methoxyequilenin CAS No. 116506-50-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116506-50-4

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

(13S,14S)-3-hydroxy-4-methoxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H20O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h3-5,7,15,20H,6,8-10H2,1-2H3/t15-,19-/m0/s1

InChI Key

GOBGQKKPBROPRC-KXBFYZLASA-N

SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4OC)O

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4OC)O

Canonical SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4OC)O

Synonyms

4-methoxyequilenin

Origin of Product

United States

Metabolic Pathways and Biotransformation of Equilenin Leading to 4 Methoxyequilenin

Phase I Metabolism: Hydroxylation of Equilenin (B1671562) and Dihydroequilenin

Phase I metabolism of equilenin and its derivatives primarily involves hydroxylation, a crucial step that introduces hydroxyl groups onto the steroid structure, making it more polar and ready for subsequent Phase II conjugation reactions.

Regioselective Hydroxylation at the C-4 Position

A notable characteristic of equilenin metabolism is its regioselective hydroxylation at the C-4 position. Unlike endogenous estrogens such as estrone, which are preferentially hydroxylated at the C-2 position, equilenin and its reduced form, 17β-dihydroequilenin, are almost exclusively converted to their 4-hydroxylated counterparts nih.gov. This distinct regioselectivity is attributed to the additional aromaticity present in ring B of the equilenin structure. The proposed mechanism for this exclusive 4-hydroxylation involves a preferred delocalization of a naphthoxy radical intermediate to C-4, as delocalization to C-2 would require higher activation energy and is energetically less favorable nih.gov. This process yields 4-hydroxyequilenin (B1202715) as a major catechol metabolite.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in Equilenin Hydroxylation

The hydroxylation of equilenin and 17β-dihydroequilenin at the C-4 position is primarily catalyzed by specific cytochrome P450 (CYP) enzymes. Research indicates that both CYP1A1 and CYP1B1 are significantly involved in this 4-hydroxylation in human breast cancer cells. While CYP1A1 predominantly catalyzes 2-hydroxylation for substrates like 17β-estradiol, it participates in 4-hydroxylation of 17β-dihydroequilenin. CYP1B1, on the other hand, is known for its role in 4-hydroxylation of estrogens and is constitutively expressed in many extrahepatic tissues, including mammary epithelium, where both CYP1A1 and CYP1B1 can be induced. Elevated rates of equilenin metabolism, including 4-hydroxylation, have been observed in cell cultures exposed to aryl hydrocarbon receptor (Ah-receptor) agonists, further implicating the activities of CYP1A1 and CYP1B1 in this pathway.

Phase II Metabolism: O-Methylation of Catechol Estrogens

Following Phase I hydroxylation, the resulting catechol estrogens, such as 4-hydroxyequilenin, undergo Phase II metabolism, a crucial detoxification pathway that often involves conjugation reactions.

Formation from 4-Hydroxyequilenin

4-Methoxyequilenin (4-MeOEN) is formed through the O-methylation of 4-hydroxyequilenin (4-OHEN), which is a key catechol metabolite generated during the Phase I oxidative metabolism of equine estrogens. This methylation reaction is catalyzed by Catechol-O-methyltransferase (COMT), an enzyme that transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl moieties on the catechol ring. Studies have shown that 4-OHEN serves as a substrate for recombinant human soluble COMT, with a reported Michaelis constant (Km) of 2.4 µM and a catalytic rate constant (kcat) of 6.0 min-1.

Mechanistic Implications of O-methylation on Estrogen Activity

Traditionally, O-methylation of catechol estrogens by COMT has been considered a protective mechanism, serving to inactivate these potentially reactive metabolites and reduce their capacity to cause DNA damage through quinone formation. However, the case of this compound presents a more nuanced perspective. Despite being an O-methylated product, this compound has been found to be a proliferative and estrogenic agent in human breast cancer cells, exhibiting nanomolar potency. This suggests that the methylation of 4-hydroxyequilenin may not entirely represent a detoxification pathway, as this compound acts as a full, potent estrogen agonist and can activate estrogen receptor-mediated gene transcription. This finding challenges the simplistic view of O-methylation as solely an inactivation process for all catechol estrogens.

Enzymatic Interactions in the Metabolic Cascade

The formation of this compound from equilenin involves a coordinated enzymatic cascade. The initial hydroxylation of equilenin and 17β-dihydroequilenin by CYP1A1 and CYP1B1 constitutes the Phase I step, producing 4-hydroxyequilenin. Subsequently, 4-hydroxyequilenin, the product of Phase I, becomes the substrate for the Phase II enzyme COMT, leading to the formation of this compound.

Q & A

Q. How can mixed-methods research frameworks resolve gaps in understanding 4-MeOEN’s role in hormone-dependent vs. independent cancers?

  • Methodological Answer :
  • Triangulation design :
  • Quantitative : Measure 4-MeOEN’s effects on ER-positive (MCF-7) vs. ER-negative (MDA-MB-231) cell proliferation.
  • Qualitative : Conduct thematic analysis of transcriptomic data to identify non-canonical pathways (e.g., MAPK/ERK).
  • Integration : Use joint displays to map quantitative findings (e.g., IC50 values) onto qualitative themes (e.g., pathway enrichment) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.